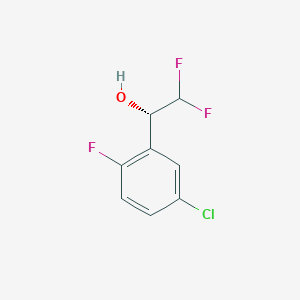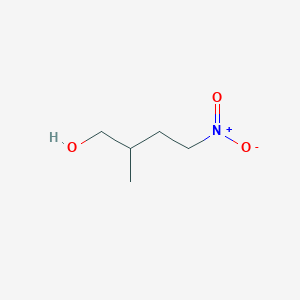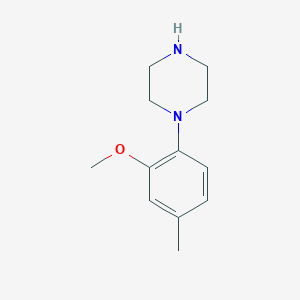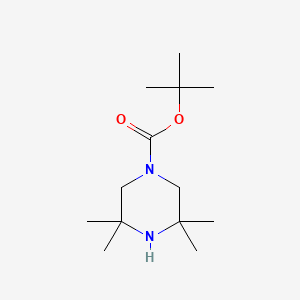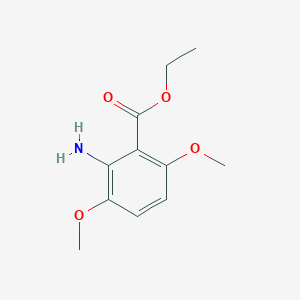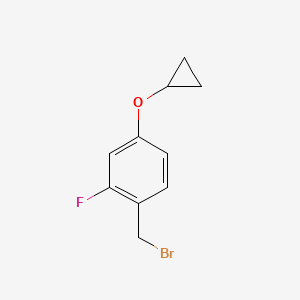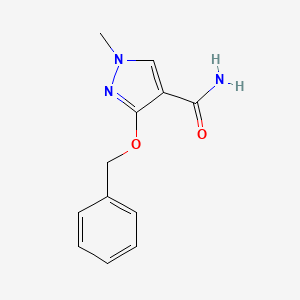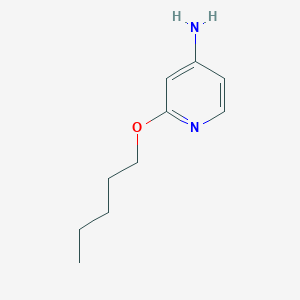![molecular formula C9H6F3N3O B15316296 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole is an intriguing chemical compound known for its unique structural features and diverse applications in various scientific fields. This compound, with its isoxazole ring and trifluoromethyl-pyridyl group, offers interesting chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole typically involves multiple steps. One common synthetic route includes the reaction of 3-(trifluoromethyl)-2-pyridylhydrazine with ethyl acetoacetate in the presence of an acid catalyst to form the isoxazole ring. Subsequent steps involve amination to introduce the amino group at the desired position.
Industrial Production Methods: On an industrial scale, the synthesis might involve optimized reaction conditions such as temperature control, choice of solvents, and efficient purification processes to maximize yield and purity. Catalysts and reagents are carefully selected to ensure the scalability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole can undergo various types of chemical reactions including:
Oxidation: This compound can be oxidized to introduce functional groups or to alter its reactivity.
Reduction: Reductive reactions can be used to modify the compound’s structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be utilized to introduce or replace groups on the isoxazole ring.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Typical reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the nature of the reagents and conditions used. For instance, oxidation might yield nitro derivatives, while substitution could result in variously substituted isoxazoles.
Scientific Research Applications
5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole has a broad spectrum of applications in scientific research:
Chemistry: : As an intermediate in the synthesis of complex molecules, it is valuable for developing new materials and catalysts.
Biology: : This compound can be used in studies involving enzyme inhibition, receptor binding, and signaling pathways.
Industry: : In industrial chemistry, it is utilized in the synthesis of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole involves its interaction with molecular targets through various pathways:
Molecular Targets: : It may bind to enzymes or receptors, affecting their function and modulating biological processes.
Pathways Involved: : The pathways vary depending on the application but often involve inhibition of specific enzymes or interaction with cellular signaling molecules.
Comparison with Similar Compounds
Compared to other similar compounds, 5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole stands out due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive or selective in certain chemical and biological contexts.
List of Similar Compounds
5-Amino-3-(2-pyridyl)isoxazole
5-Amino-3-(3-methyl-2-pyridyl)isoxazole
5-Amino-3-(2-trifluoromethylphenyl)isoxazole
This detailed exploration highlights the versatility and significance of this compound in various fields, showcasing its potential for further scientific and industrial developments.
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)5-2-1-3-14-8(5)6-4-7(13)16-15-6/h1-4H,13H2 |
InChI Key |
ZUEYRCIAIDUSTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=NOC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,8-Difluorobicyclo[5.1.0]oct-4-ylamine](/img/structure/B15316213.png)
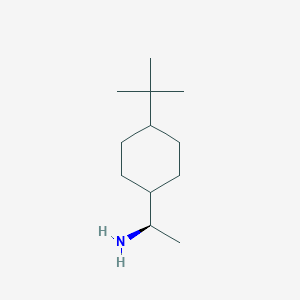

![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)
